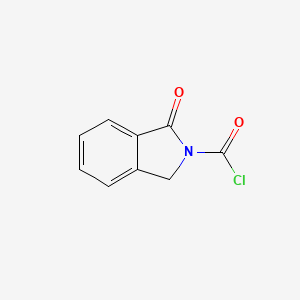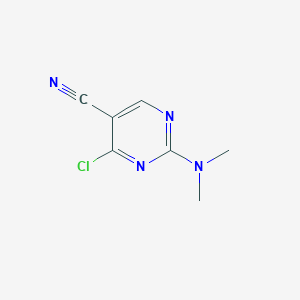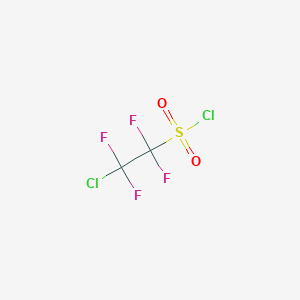
2-Chloro-1,1,2,2-tetrafluoro-ethanesulfonyl chloride
Overview
Description
2-Chloro-1,1,2,2-tetrafluoro-ethanesulfonyl chloride is a chemical compound with the molecular formula C2ClF4O2S. It is known for its unique properties and is used in various scientific and industrial applications. This compound is characterized by the presence of chlorine, fluorine, and sulfonyl chloride groups, which contribute to its reactivity and versatility in chemical reactions.
Mechanism of Action
Target of Action
It’s known that this compound is used in various chemical reactions, suggesting that its targets could be a wide range of organic compounds .
Mode of Action
It’s known that this compound is used in sulfonylation reactions . In these reactions, it likely interacts with its targets by transferring the sulfonyl group (-SO2-) to the target molecule, thereby altering the target’s chemical structure.
Biochemical Pathways
Given its use in chemical synthesis, it’s likely that it plays a role in the creation of new compounds with diverse biochemical functions .
Pharmacokinetics
As a chemical reagent, its bioavailability would largely depend on the specific context of its use, including the nature of the target molecule and the conditions of the reaction .
Result of Action
The molecular and cellular effects of 2-Chloro-1,1,2,2-tetrafluoro-ethanesulfonyl chloride’s action would depend on the specific context of its use. In general, its action results in the sulfonylation of target molecules, which can significantly alter the targets’ chemical properties and functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,1,2,2-tetrafluoro-ethanesulfonyl chloride typically involves the reaction of 2-chloro-1,1,2,2-tetrafluoroethane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
CF3CHFCl+ClSO2OH→CF3CHFClSO2Cl+H2O
This reaction requires careful handling of reagents and control of temperature to avoid side reactions and ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,1,2,2-tetrafluoro-ethanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Hydrolysis: The compound reacts with water to produce 2-chloro-1,1,2,2-tetrafluoroethanesulfonic acid and hydrochloric acid.
Oxidation and Reduction: While less common, the compound can participate in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Organic solvents such as dichloromethane or acetonitrile are often used to dissolve the reactants and facilitate the reactions.
Catalysts: In some cases, catalysts such as Lewis acids may be used to enhance the reaction rate and selectivity.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by hydrolysis.
Scientific Research Applications
2-Chloro-1,1,2,2-tetrafluoro-ethanesulfonyl chloride has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of specialty chemicals, including surfactants and polymers.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,1,1,2-tetrafluoroethane: Similar in structure but lacks the sulfonyl chloride group.
1,1,2,2-Tetrafluoroethanesulfonyl fluoride: Contains a sulfonyl fluoride group instead of sulfonyl chloride.
2-Chloroethanesulfonyl chloride: Similar sulfonyl chloride group but lacks fluorine atoms.
Uniqueness
2-Chloro-1,1,2,2-tetrafluoro-ethanesulfonyl chloride is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and stability. The combination of these elements with the sulfonyl chloride group makes it a versatile reagent in various chemical transformations.
Properties
IUPAC Name |
2-chloro-1,1,2,2-tetrafluoroethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl2F4O2S/c3-1(5,6)2(7,8)11(4,9)10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAXEXCJVVINKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Cl)(F)(F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl2F4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70530521 | |
| Record name | 2-Chloro-1,1,2,2-tetrafluoroethane-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70530521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89740-40-9 | |
| Record name | 2-Chloro-1,1,2,2-tetrafluoroethane-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70530521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


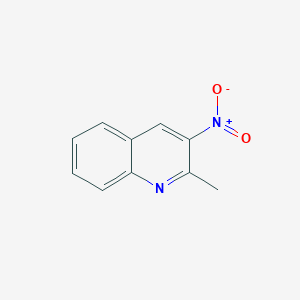
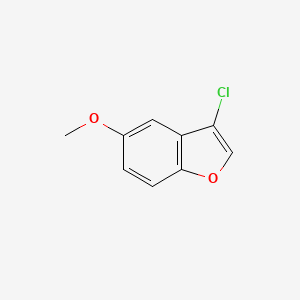
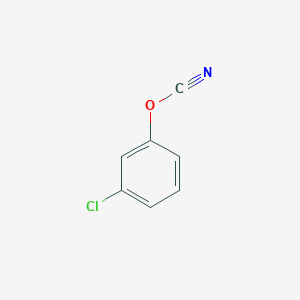
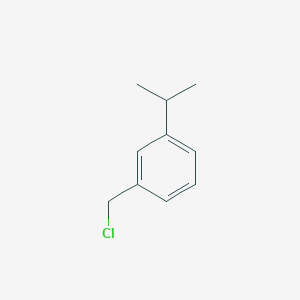
![7-Oxo-2-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1626089.png)

![1'-Benzyl-3H-spiro[benzofuran-2,4'-piperidine]](/img/structure/B1626091.png)
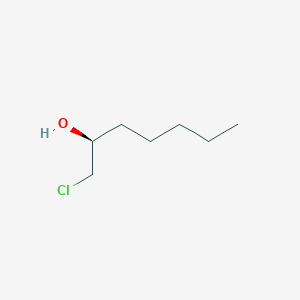
![(1S)-N,N-Bis[2-(diphenylphosphanyl)ethyl]-1-phenylethan-1-amine](/img/structure/B1626093.png)



